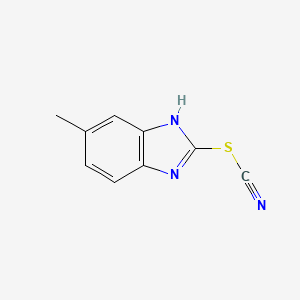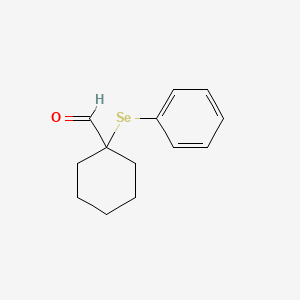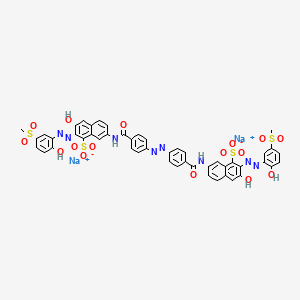
N-Acetyl-L-phenylalanyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-phenylalanyl-L-leucinamide is a synthetic compound derived from the amino acids phenylalanine and leucine. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-phenylalanyl-L-leucinamide can be synthesized through a series of chemical reactions involving the acetylation of L-phenylalanine and L-leucine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Acetyl-L-phenylalanyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: Studied for its role in protein synthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide-based drugs.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may affect protein synthesis by interacting with ribosomes or other components of the cellular machinery.
Comparación Con Compuestos Similares
N-Acetyl-L-phenylalanyl-L-leucinamide can be compared to other similar compounds, such as:
N-Acetyl-L-phenylalanine: A related compound with similar chemical properties but different biological activities.
N-Acetyl-L-leucine: Another acetylated amino acid with distinct pharmacological effects.
Peptide analogs: Various peptide analogs with modifications to the amino acid sequence or chemical structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of phenylalanine and leucine, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
65118-58-3 |
|---|---|
Fórmula molecular |
C17H25N3O3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)9-14(16(18)22)20-17(23)15(19-12(3)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t14-,15-/m0/s1 |
Clave InChI |
MIBKYCHGORAHFL-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


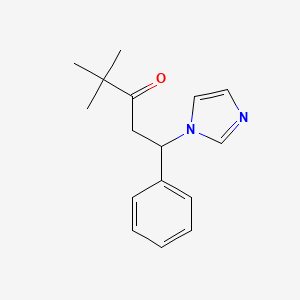
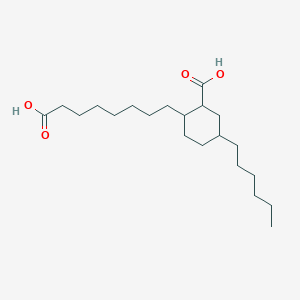
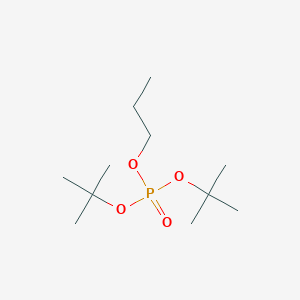
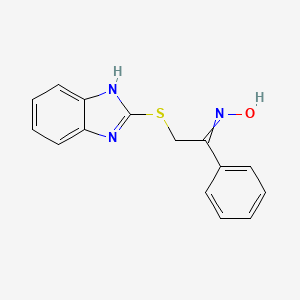
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
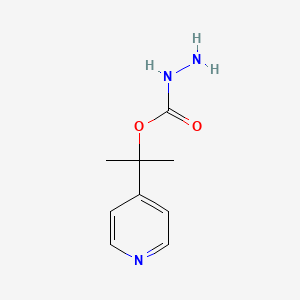


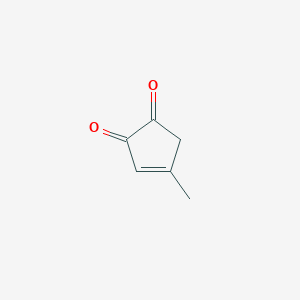
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
